Prochlorperazine-d3 Dimesylate Prochlorperazine-d3 Dimesylate An isotope labelled of Prochlorperazine. Prochlorperazine is a dopamine receptor antagonist as an antipsychotic agent. It can be used for the antiemetic treatment of nausea and vertigo.
Brand Name: Vulcanchem
CAS No.: 753432-54-1
VCID: VC0196483
InChI:
SMILES:
Molecular Formula: C20H21D3ClN3S.CH4O3S.CH4O3S
Molecular Weight: 569.17

Prochlorperazine-d3 Dimesylate

CAS No.: 753432-54-1

Cat. No.: VC0196483

Molecular Formula: C20H21D3ClN3S.CH4O3S.CH4O3S

Molecular Weight: 569.17

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Prochlorperazine-d3 Dimesylate - 753432-54-1

CAS No. 753432-54-1
Molecular Formula C20H21D3ClN3S.CH4O3S.CH4O3S
Molecular Weight 569.17

Chemical Properties and Structure

Molecular Structure

Prochlorperazine-d3 Dimesylate maintains the fundamental phenothiazine tricyclic structure of prochlorperazine, with the addition of three deuterium atoms at specific positions. The dimesylate component consists of two methanesulfonate groups, which form a salt with the basic nitrogen atoms of the molecule. The parent compound, prochlorperazine, has the chemical formula C₂₀H₂₄ClN₃S with a molar mass of 373.94 g/mol . The deuterated analog differs by having three hydrogen atoms replaced with deuterium (²H), resulting in a slightly higher molecular weight.

Pharmacology and Mechanism of Action

ReceptorBinding Affinity (Ki, nM)Potency (pKi)
Dopamine D23.618.44
Dopamine D34.458.35
Histamine H12.798.55
Dopamine D1787.11

Synthesis and Preparation

Purification and Characterization

Analytical Applications

Mass Spectrometry Applications

Prochlorperazine-d3 Dimesylate serves as an invaluable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of prochlorperazine and its metabolites in biological matrices. The three-deuterium label creates a mass shift that allows the internal standard to be distinguished from the analyte while maintaining nearly identical chromatographic behavior. A validated LC-MS/MS method has been developed for the simultaneous determination of prochlorperazine and its major metabolites in human plasma, which could potentially employ Prochlorperazine-d3 Dimesylate as an internal standard .

Pharmacokinetic Studies

Deuterated compounds like Prochlorperazine-d3 Dimesylate are especially valuable for pharmacokinetic investigations. By serving as internal standards, they facilitate accurate quantification of the parent drug and its metabolites in complex biological matrices. This is particularly important for prochlorperazine, which undergoes extensive first-pass metabolism after oral administration, resulting in several metabolites including prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH) . The substantial interindividual variation observed in plasma concentrations of prochlorperazine and its metabolites (relative standard deviation ranging from 78.2% to 89.4%) underscores the importance of precise analytical methods for pharmacokinetic characterization .

Comparison with Related Compounds

Deuterated vs. Non-deuterated Prochlorperazine

The primary distinction between Prochlorperazine-d3 Dimesylate and prochlorperazine dimesylate lies in the isotopic substitution. While both compounds share identical chemical reactivity and pharmacological properties, the deuterated version exhibits slightly different physicochemical characteristics due to the kinetic isotope effect. This effect can marginally alter bond strength and reaction rates, though these differences are generally negligible in most applications. The most significant advantage of the deuterated compound is its utility in analytical methods, where the mass difference enables clear differentiation between the internal standard and the analyte.

Other Phenothiazine Derivatives

Prochlorperazine belongs to a broader class of phenothiazine derivatives, which includes compounds such as chlorpromazine and fluphenazine. These compounds share the central phenothiazine structure but differ in their side chains and substitution patterns, which influence their receptor binding profiles and pharmacological effects. The following table compares the key characteristics of prochlorperazine with related phenothiazine compounds:

CompoundPrimary IndicationD2 Receptor BindingKey Distinguishing Features
ProchlorperazineAntiemetic, AntipsychoticHigh (Ki = 3.61 nM)Balanced receptor profile
ChlorpromazineAntipsychoticModerateFirst-generation antipsychotic; broader receptor activity
FluphenazineSchizophreniaVery highExtended duration of action

Research Applications

Metabolic Studies

Prochlorperazine-d3 Dimesylate plays a crucial role in metabolic studies of prochlorperazine. The deuterium labeling allows researchers to track the parent compound through various metabolic pathways and distinguish it from endogenous compounds or metabolites. This is particularly relevant for prochlorperazine, which undergoes extensive metabolism leading to multiple metabolites. A validated analytical method has demonstrated the capability to simultaneously quantify prochlorperazine and its major metabolites in human plasma, with calibration curves linear over concentration ranges of 0.01-40 μg/L for prochlorperazine, NDPCZ, and PCZOH, and 0.05-80 μg/L for PCZSO .

Drug Development and Formulation Studies

The application of deuterated compounds like Prochlorperazine-d3 Dimesylate extends to drug development and formulation studies. The ability to precisely quantify drug concentrations in various formulations and under different storage conditions supports stability testing and shelf-life determination. Additionally, these compounds can be used to investigate the impact of formulation variables on drug release and bioavailability, contributing to the optimization of drug delivery systems.

Antiviral Activity Research

Interestingly, recent research has uncovered potential antiviral activity of prochlorperazine against dengue virus (DENV) infection . These findings suggest that prochlorperazine can block DENV infection by targeting viral binding and entry through dopamine D2 receptor- and clathrin-associated mechanisms. While these studies focused on the parent compound, they open avenues for investigating whether Prochlorperazine-d3 Dimesylate could serve as a valuable tool in studying the antiviral mechanisms of prochlorperazine and related compounds. The deuterated analog could help elucidate the pharmacokinetic aspects of this newly discovered antiviral activity.

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